1-Bromo-4-(ethoxymethyl)benzene
Overview
Description
1-Bromo-4-(ethoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position relative to an ethoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(ethoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(ethoxymethyl)benzene using bromine or a brominating agent in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the para position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(ethoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The ethoxymethyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 4-(ethoxymethyl)phenol when hydroxide is the nucleophile.
Oxidation: Products include 4-(ethoxymethyl)benzoic acid.
Coupling: Various biaryl compounds are formed depending on the boronic acid used.
Scientific Research Applications
1-Bromo-4-(ethoxymethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for bioactive compounds and probes for biological studies.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1-Bromo-4-(ethoxymethyl)benzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, attacking the benzene ring and forming a sigma complex. This intermediate then undergoes deprotonation to yield the substituted benzene product .
Comparison with Similar Compounds
- 1-Bromo-4-methoxybenzene
- 1-Bromo-4-methylbenzene
- 1-Bromo-4-ethylbenzene
Comparison: 1-Bromo-4-(ethoxymethyl)benzene is unique due to the presence of the ethoxymethyl group, which imparts different reactivity and properties compared to other similar compounds. For example, 1-Bromo-4-methoxybenzene has a methoxy group, which is less bulky and has different electronic effects compared to the ethoxymethyl group .
Properties
IUPAC Name |
1-bromo-4-(ethoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMBQMRBQQURAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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